molecular formula C11H22 B13813338 1,2-Diethyl-1-methylcyclohexane CAS No. 61141-79-5

1,2-Diethyl-1-methylcyclohexane

Cat. No.: B13813338
CAS No.: 61141-79-5
M. Wt: 154.29 g/mol
InChI Key: NTKDFMIXGROQBC-UHFFFAOYSA-N
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Description

1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.

    Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylcyclohexane
  • 1,2-Diethylcyclohexane
  • 1,1-Diethylcyclohexane

Comparison

1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .

Properties

CAS No.

61141-79-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1,2-diethyl-1-methylcyclohexane

InChI

InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3

InChI Key

NTKDFMIXGROQBC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C)CC

Origin of Product

United States

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